PI103 is a potent small-molecule inhibitor that specifically targets Class I phosphatidylinositide 3-kinases (PI3K) and the mammalian target of rapamycin (mTOR) signaling pathways. [] These pathways are frequently dysregulated in various cancers, playing crucial roles in cell growth, proliferation, survival, and other cellular processes. [] PI103's dual inhibitory action makes it a valuable tool for investigating these pathways' roles in cancer development and progression, as well as exploring its potential as a targeted cancer therapeutic. []
PI-103 was originally synthesized through high-throughput screening aimed at identifying inhibitors of the phosphatidylinositide 3-kinase pathway, a critical signaling pathway involved in cell growth and survival. Its chemical classification includes:
The synthesis of PI-103 involves a multi-step chemical process. A notable method includes the condensation reaction of ethyl 3-aminofuro[2,3-b]pyridine-2-carboxylate with 3-methoxybenzoyl chloride, followed by several transformations including cyclization and chlorination. The detailed synthesis pathway is as follows:
This synthetic route has been optimized for yield and purity, making it suitable for further biological testing.
The molecular formula of PI-103 is CHNO, with a molecular weight of approximately 298.35 g/mol. The compound features a complex bicyclic structure that contributes to its biological activity. Key structural characteristics include:
PI-103 primarily acts as an inhibitor through competitive binding to the ATP-binding site of its target enzymes. It has demonstrated significant inhibitory activity against various isoforms of phosphatidylinositide 3-kinase (with IC values ranging from 2 nM to 30 nM), mTOR, and DNA-dependent protein kinase .
The compound's reactivity allows it to modulate downstream signaling pathways involved in cell proliferation, apoptosis, and metabolism.
PI-103 exerts its pharmacological effects by inhibiting the phosphatidylinositide 3-kinase signaling pathway, which is crucial for cellular growth and survival. Upon administration:
PI-103 is primarily utilized in cancer research due to its ability to inhibit critical pathways involved in tumorigenesis. Specific applications include:
Early pharmacological targeting relied on broad-spectrum inhibitors wortmannin and LY294002. While instrumental in foundational pathway biology research, these compounds faced significant translational limitations. Wortmannin, an irreversible inhibitor derived from fungal metabolites, exhibited poor stability, high toxicity, and unacceptable selectivity profiles [4]. LY294002, a reversible synthetic inhibitor based on the flavonoid quercetin, offered improved stability but still suffered from low potency, limited aqueous solubility, and off-target effects on unrelated kinases [4] [6]. Critically, neither compound demonstrated significant in vivo anti-tumor efficacy suitable for clinical development. Furthermore, emerging research revealed the profound limitations of inhibiting single nodes within this highly interconnected and feedback-regulated pathway. These constraints highlighted the urgent need for novel agents capable of simultaneously targeting multiple pathway components with superior pharmaceutical properties. The collaborative efforts between academic institutions (including The Institute of Cancer Research, London) and industry partners (Yamanouchi, later Piramed Pharma) in the late 1990s and early 2000s sought to address this gap through innovative medicinal chemistry approaches [6].
The biological rationale for co-inhibiting PI3K and mTOR stems from intimate signaling connections and compensatory feedback loops. PI3K-generated phosphatidylinositol-(3,4,5)-trisphosphate (PIP3) activates PDK1 and AKT, which subsequently phosphorylates and inhibits the TSC1/TSC2 complex. This inhibition unleashes Rheb-GTPase-mediated activation of mTOR complex 1 (mTORC1) [1] [9]. mTORC1 drives protein synthesis and cell growth via S6K and 4EBP1 phosphorylation but simultaneously initiates a negative feedback loop: activated S6K phosphorylates insulin receptor substrate (IRS), dampening PI3K activation downstream of growth factor receptors [5] [8]. Consequently, inhibiting mTORC1 alone (e.g., with rapamycin analogues) can inadvertently enhance PI3K and AKT signaling through feedback loop disruption, potentially compromising therapeutic efficacy and promoting survival signals [1] [5] [9]. Dual PI3K/mTOR inhibition preempts this compensatory activation by concurrently blocking the upstream initiator (PI3K) and the critical downstream effector (mTOR), leading to more profound and sustained pathway suppression. Preclinical evidence further demonstrated that mTOR complex 2 (mTORC2), which phosphorylates AKT at Ser473 for full activation, remains relatively resistant to selective mTORC1 inhibitors but is effectively inhibited by dual-targeting agents [1] [10]. This vertical pathway blockade maximizes anti-tumor effects by concurrently inducing cell cycle arrest and apoptosis while minimizing escape mechanisms inherent to single-node inhibition.
Table 1: Key Early PI3K/mTOR Pathway Inhibitors and Their Limitations
Compound | Chemical Class | Primary Target(s) | Key Limitations | Clinical Translation |
---|---|---|---|---|
Wortmannin | Steroid derivative | Pan-PI3K | Irreversible binding; poor stability; high toxicity; low selectivity | None |
LY294002 | Flavonoid derivative | Pan-PI3K | Low potency; poor solubility; off-target effects (e.g., CK2, mTOR); limited in vivo efficacy | None |
Rapamycin (Sirolimus) | Macrolide | mTORC1 | Feedback AKT activation; incomplete mTORC1 inhibition; poor effect on 4EBP1; immunosuppressive effects | Approved (non-oncology indications initially) |
PI-103 | Pyridofuropyrimidine | Pan-Class I PI3K, mTORC1/2 | Poor pharmacokinetics; rapid metabolism; low oral bioavailability | Tool compound |
PI-103 materialized from a focused medicinal chemistry campaign driven by high-throughput screening (HTS) and structure-activity relationship (SAR) optimization. Initial screening identified a quinazoline lead compound (compound 34) exhibiting modest p110α inhibition (IC50 = 1.3 μM) [1]. SAR studies revealed the critical importance of the morpholine substituent for binding to the hinge region residue Val851 in the ATP-binding pocket; modifications here consistently caused at least a 9-fold increase in IC50 [1] [4]. Strategic modifications significantly enhanced potency:
Biochemically, PI-103 is a potent ATP-competitive inhibitor of all class I PI3K isoforms (p110α, β, γ, δ) and both mTOR complexes (mTORC1 and mTORC2) [1] [4] [10]. Crystallographic studies of PI-103 bound to p110α revealed key interactions underpinning its mechanism: the morpholine oxygen acts as a hydrogen bond acceptor with Val851 in the hinge region; the phenolic hydroxyl forms critical hydrogen bonds with Asp810 and Tyr836 in the catalytic cleft [1] [4]. This binding mode effectively competes with ATP and locks the kinase in an inactive conformation.
Despite its impressive in vitro profile, PI-103 exhibited poor pharmacokinetic properties that halted clinical progression. Its half-life was less than 10 minutes following intraperitoneal administration in mice, attributed to rapid glucuronidation of the phenol group and extensive hepatic metabolism [1] [6]. Attempts to mitigate this through substitutions at the 6-position of the thienopyrimidine core (yielding PI-540 and PI-620) improved microsomal stability in vitro but failed to achieve acceptable oral bioavailability (<10%) in rodents [1]. Consequently, PI-103 transitioned from a clinical candidate to an invaluable tool compound. Its significance lies in:
Table 2: Preclinical Efficacy of PI-103 in Cancer Models
Cancer Type | Model System | Key Findings | Proposed Mechanisms | Source |
---|---|---|---|---|
Glioma | Orthotopic mouse models; Primary CD133+ glioma-initiating cells | PI-103 inhibited invasion & proliferation; Significant tumor growth attenuation; Synergy with NSC-delivered S-TRAIL inducing apoptosis | G0-G1 cell cycle arrest; Enhanced TRAIL-mediated apoptosis | [3] |
Melanoma | A375 cells; Xenograft models | PI-103 induced apoptosis & cell cycle arrest; Combined PI-103 + rapamycin synergistically suppressed p-AKT & p-S6; Superior tumor growth inhibition vs single agents | Vertical pathway blockade overcoming feedback loops | [10] |
Neuroblastoma | In vitro cell lines | PI-103 restored sensitivity to TRAIL-induced apoptosis | Downregulation of anti-apoptotic proteins (e.g., c-FLIP) | [1] |
Breast Cancer | Cell line models | PI-103 potentiated effects of anti-estrogens and other targeted agents | Cell cycle arrest; Apoptosis induction | [6] [9] |
Acute Myeloid Leukemia | Stem cell models | PI-103 cooperated with arsenic disulfide to induce differentiation | Reduced survival signaling | [1] |
The legacy of PI-103 extends far beyond its direct biological activity. It served as the critical chemical starting point for extensive medicinal chemistry optimization programs. Efforts focused on replacing the metabolically labile phenol group with heterocyclic bioisosteres capable of maintaining hydrogen-bonding interactions with Asp810, guided by homology modeling and later confirmed crystal structures [1] [6]. This work ultimately yielded GDC-0941 (pictilisib), which retained potent PI3K inhibitory activity while demonstrating significantly improved pharmacokinetic properties and oral bioavailability, enabling its progression into clinical trials [4] [6]. Furthermore, PI-103's pyridofuropyrimidine and thienopyrimidine scaffolds inspired the development of numerous clinical candidates targeting the PI3K/mTOR pathway, cementing its role as a true pioneering prototype in oncology drug discovery.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7